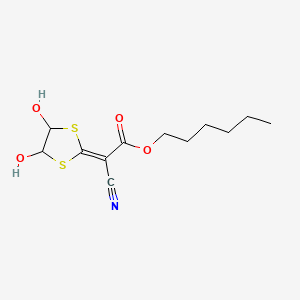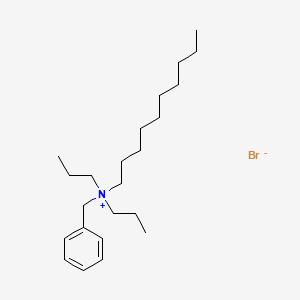
(1R,2S)-1,2-Diethoxycyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-Diethoxycyclobutane is a chiral organic compound characterized by its unique stereochemistry. The compound consists of a cyclobutane ring with two ethoxy groups attached to the first and second carbon atoms. The stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Diethoxycyclobutane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 1,2-dibromoethane with sodium ethoxide, which leads to the formation of the cyclobutane ring with ethoxy substituents. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1,2-Diethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like hydrogen halides (HX) and amines (NH₃) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diethoxycyclobutanone, while reduction with lithium aluminum hydride can produce cyclobutane-1,2-diol.
Applications De Recherche Scientifique
(1R,2S)-1,2-Diethoxycyclobutane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model system for studying stereochemistry and chiral interactions in biological systems.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of novel materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-1,2-Diethoxycyclobutane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-1,2-Diethoxycyclobutane: The enantiomer of (1R,2S)-1,2-Diethoxycyclobutane with opposite stereochemistry.
1,2-Dimethoxycyclobutane: A similar compound with methoxy groups instead of ethoxy groups.
1,2-Diethoxycyclopentane: A related compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
This compound is unique due to its specific (1R,2S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, binding interactions, and overall behavior in various chemical and biological contexts.
Propriétés
Numéro CAS |
88112-21-4 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(1R,2S)-1,2-diethoxycyclobutane |
InChI |
InChI=1S/C8H16O2/c1-3-9-7-5-6-8(7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clé InChI |
UCKCITHTMXTYNC-OCAPTIKFSA-N |
SMILES isomérique |
CCO[C@@H]1CC[C@@H]1OCC |
SMILES canonique |
CCOC1CCC1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



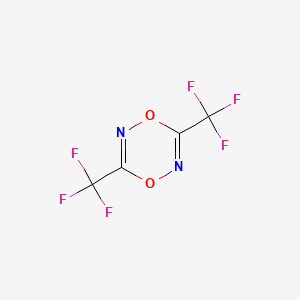
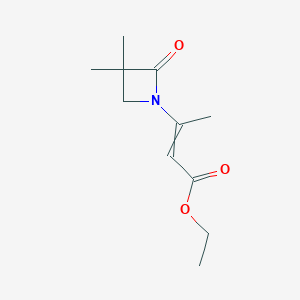
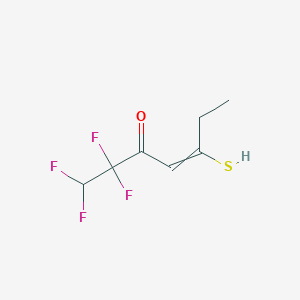
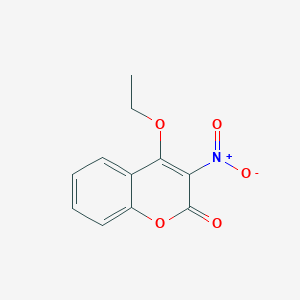
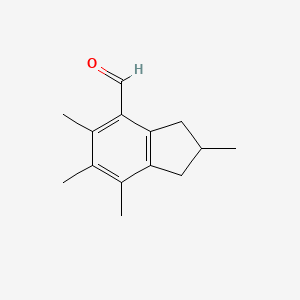
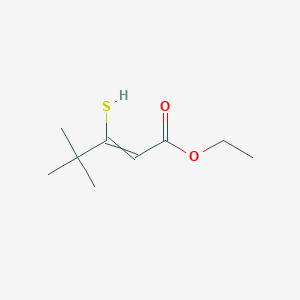
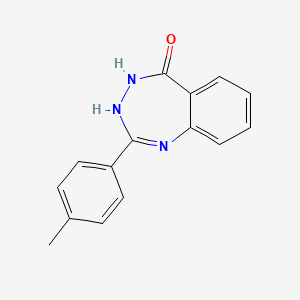
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
